Cas no 216144-91-1 (3-(2-Carboxyvinyl)phenylboronic Acid)
3-(2-Carboxyvinyl)phenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Carboxyvinyl)benzeneboronic acid
- 3-(2-Carboxyvinyl)phenylboronic acid
- 3-Boronocinnamic acid
- (E)-3-(3-boronophenyl)prop-2-enoic acid
- [3-(2-Carboxyvinyl)phenyl]boronic Acid
- 3-phenylpropylester boronic acid
- (E)-3-(3-Boronophenyl)acrylic acid
- 3-(trans-2-Carboxyvinyl)phenylboronic acid
- 3-(3-boronophenyl)acrylic acid
- QCHIEOGZUMAQKI-SNAWJCMRSA-N
- BDBM50067900
- OR13173
- FCH3689387
- AB08184
- FCH1313059
- AM88111
- [3
- 216144-91-1
- CHEMBL140747
- A815526
- 3-[-(E)-2-Carboxyvinyl]benzeneboronic acid
- (2E)-3-[3-(DIHYDROXYBORANYL)PHENYL]PROP-2-ENOIC ACID
- (E)-3-(3-Boronophenyl)acrylicacid
- 2-Propenoic acid, 3-(3-boronophenyl)-, (2E)-
- SCHEMBL856015
- I12720
- (2E)-3-[3-(dihydroxyboryl)phenyl]acrylic acid
- AKOS004116399
- MFCD01075738
- PS-9453
- NCGC00092018-01
- CS-0128872
- A928581
- 3-(2-Carboxyvinyl)benzeneboronic acid, AldrichCPR
- 843662-48-6
- 3-[-(E)-2-Carboxyvinyl]benzeneboronic aci
- 3-(2-Carboxyvinyl)phenylboronic Acid
-
- MDL: MFCD01075738
- Inchi: 1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
- InChI Key: QCHIEOGZUMAQKI-SNAWJCMRSA-N
- SMILES: OB(C1=CC=CC(/C=C/C(=O)O)=C1)O
Computed Properties
- Exact Mass: 192.05900
- Monoisotopic Mass: 192.059389
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: White or cream powder
- Density: 1.33
- Melting Point: 218-221°C
- Boiling Point: 454.1°Cat760mmHg
- Flash Point: 228.4°C
- Refractive Index: 1.591
- PSA: 77.76000
- LogP: -0.53580
- Solubility: Not determined
3-(2-Carboxyvinyl)phenylboronic Acid Security Information
- Hazard Statement: Irritant/Keep Cold
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Keep cold
3-(2-Carboxyvinyl)phenylboronic Acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(2-Carboxyvinyl)phenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110791-5g |
3-(3-Boronophenyl)acrylic acid |
216144-91-1 | 97% | 5g |
$376.20 | 2023-09-02 | |
| Alichem | A019110791-10g |
3-(3-Boronophenyl)acrylic acid |
216144-91-1 | 97% | 10g |
$501.49 | 2023-09-02 | |
| Alichem | A019110791-25g |
3-(3-Boronophenyl)acrylic acid |
216144-91-1 | 97% | 25g |
$912.38 | 2023-09-02 | |
| abcr | AB180141-250 mg |
3-(2-Carboxyvinyl)benzeneboronic acid, 97%; . |
216144-91-1 | 97% | 250MG |
€97.70 | 2023-01-28 | |
| abcr | AB180141-1 g |
3-(2-Carboxyvinyl)benzeneboronic acid, 97%; . |
216144-91-1 | 97% | 1g |
€160.50 | 2023-01-28 | |
| Apollo Scientific | OR13173-250mg |
3-[-(E)-2-Carboxyvinyl]benzeneboronic acid |
216144-91-1 | 98% | 250mg |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR13173-1g |
3-[-(E)-2-Carboxyvinyl]benzeneboronic acid |
216144-91-1 | 98% | 1g |
£55.00 | 2025-02-19 | |
| Apollo Scientific | OR13173-5g |
3-[-(E)-2-Carboxyvinyl]benzeneboronic acid |
216144-91-1 | 98% | 5g |
£194.00 | 2025-02-19 | |
| Chemenu | CM134331-250mg |
3-(3-Boronophenyl)acrylic acid |
216144-91-1 | 95+% | 250mg |
$59 | 2022-09-01 | |
| Chemenu | CM134331-1g |
3-(3-Boronophenyl)acrylic acid |
216144-91-1 | 95%+ | 1g |
$63 | 2023-01-09 |
3-(2-Carboxyvinyl)phenylboronic Acid Suppliers
3-(2-Carboxyvinyl)phenylboronic Acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-(2-Carboxyvinyl)phenylboronic Acid
3-(2-Carboxyvinyl)phenylboronic Acid (CAS No. 216144-91-1): An Overview of Its Synthesis, Applications, and Recent Research
3-(2-Carboxyvinyl)phenylboronic Acid (CAS No. 216144-91-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functional group and a carboxyvinyl substituent, which endow it with a wide range of chemical reactivity and potential applications.
The synthesis of 3-(2-Carboxyvinyl)phenylboronic Acid typically involves the coupling of a boronic acid with a carboxyvinyl moiety. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for its efficiency and mild reaction conditions. The reaction typically involves the use of palladium catalysts and a base, such as potassium carbonate or sodium carbonate, to facilitate the formation of the desired product.
In recent years, 3-(2-Carboxyvinyl)phenylboronic Acid has been extensively studied for its applications in various fields. One notable area is in the development of new materials for electronic and optical devices. The boronic acid group can form stable complexes with various functional groups, making it useful in the synthesis of polymers and other advanced materials. For example, researchers have utilized this compound to create conductive polymers with enhanced electronic properties.
In the realm of medicinal chemistry, 3-(2-Carboxyvinyl)phenylboronic Acid has shown promise as a building block for the synthesis of bioactive molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the development of new drugs. Recent studies have explored its potential as a scaffold for designing inhibitors of specific enzymes and receptors, which could lead to novel therapeutic agents.
The carboxyvinyl substituent in 3-(2-Carboxyvinyl)phenylboronic Acid also contributes to its versatility. This functional group can undergo a variety of reactions, including esterification, amidation, and addition reactions with nucleophiles. These reactions allow for the modification of the compound to suit specific applications, such as enhancing solubility or improving binding affinity to target molecules.
In addition to its synthetic applications, 3-(2-Carboxyvinyl)phenylboronic Acid has been investigated for its potential use in catalysis. Boronic acids are known for their ability to act as Lewis acids, which can facilitate various catalytic processes. Researchers have explored the use of this compound as a catalyst or co-catalyst in reactions such as hydroboration and oxidation reactions. These studies have shown that 3-(2-Carboxyvinyl)phenylboronic Acid can significantly enhance reaction rates and selectivity under certain conditions.
The environmental impact of chemical compounds is an important consideration in their development and application. Studies on the biodegradability and toxicity of 3-(2-Carboxyvinyl)phenylboronic Acid have shown that it is relatively stable under normal conditions but can be degraded by microorganisms under specific environmental conditions. This property makes it a more environmentally friendly option compared to some other boronic acids.
In conclusion, 3-(2-Carboxyvinyl)phenylboronic Acid (CAS No. 216144-91-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in these fields.
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